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molecular formula C11H13N B8569959 2-Pent-1-ynylaniline

2-Pent-1-ynylaniline

Cat. No. B8569959
M. Wt: 159.23 g/mol
InChI Key: NEAJPSVKPJZQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110575B2

Procedure details

20 mL THF were placed in the flask and degassed with argon. Then 2.3 g (10 mmol) 2-iodo-aniline, 0.72 g (1.0 mmol) PdCl2(PPh3)2 and 0.20 g (1.0 mmol) copper iodide were added and the flask was rinsed with argon. Then 4.2 mL (30 mmol) triethylamine and 1.5 mL (15 mmol) 1-pentyne were added. The reaction mixture was stirred for 3 h at RT, diluted with diethyl ether, filtered through kieselguhr and evaporated down.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
0.72 g
Type
catalyst
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.I[C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9].C(N(CC)CC)C.[CH:21]#[C:22][CH2:23][CH2:24][CH3:25]>C(OCC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[C:21]([C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9])#[C:22][CH2:23][CH2:24][CH3:25] |^1:33,52|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
0.72 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 mL
Type
reactant
Smiles
C#CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with argon
WASH
Type
WASH
Details
the flask was rinsed with argon
FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#CCCC)C1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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